1-(2,4-Dinitrophenyl)-2-phenylhydrazine
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Overview
Description
1-(2,4-Dinitrophenyl)-2-phenylhydrazine is an organic compound that belongs to the class of hydrazones. It is characterized by the presence of a phenyl group and a dinitrophenyl group attached to a hydrazine moiety. This compound is widely used in organic chemistry, particularly in the identification and analysis of carbonyl compounds such as aldehydes and ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dinitrophenyl)-2-phenylhydrazine can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with benzaldehyde. The reaction typically involves the condensation of these two compounds in an acidic medium, often using hydrochloric acid as a catalyst. The reaction is carried out in ethanol, and the product is obtained as a yellow crystalline solid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dinitrophenyl)-2-phenylhydrazine undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with carbonyl compounds to form hydrazones.
Substitution Reactions: The nitro groups on the phenyl ring can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acidic catalyst.
Substitution Reactions: Can involve nucleophiles such as amines or thiols.
Major Products Formed:
Hydrazones: Formed from the reaction with carbonyl compounds.
Substituted Derivatives: Formed from substitution reactions on the nitro groups.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-2-phenylhydrazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the identification of carbonyl compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-phenylhydrazine involves the nucleophilic addition of the hydrazine moiety to the carbonyl group of aldehydes or ketones, followed by the elimination of water to form a hydrazone. This reaction is an example of an addition-elimination mechanism . The molecular targets are primarily carbonyl compounds, and the pathways involved include the formation of a stable hydrazone linkage .
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar purposes in carbonyl compound identification.
Phenylhydrazine: Another hydrazine derivative used in organic synthesis.
Uniqueness: 1-(2,4-Dinitrophenyl)-2-phenylhydrazine is unique due to the presence of both a phenyl group and a dinitrophenyl group, which enhances its reactivity and specificity in forming hydrazones. This dual functionality makes it particularly useful in analytical chemistry for the precise identification of carbonyl compounds .
Properties
CAS No. |
64264-31-9 |
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Molecular Formula |
C12H10N4O4 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-2-phenylhydrazine |
InChI |
InChI=1S/C12H10N4O4/c17-15(18)10-6-7-11(12(8-10)16(19)20)14-13-9-4-2-1-3-5-9/h1-8,13-14H |
InChI Key |
BAXCVXBXTDLONH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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